molecular formula C14H19NO3S B8398619 (S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate

(S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate

Cat. No.: B8398619
M. Wt: 281.37 g/mol
InChI Key: NWYHIRYENVSJSF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C14H19NO3S and its molecular weight is 281.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

ethyl (3S)-1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H19NO3S/c1-2-18-14(17)11-5-3-7-15(10-11)13(16)9-12-6-4-8-19-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3/t11-/m0/s1

InChI Key

NWYHIRYENVSJSF-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCN(C1)C(=O)CC2=CC=CS2

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with ethyl nipecotate (201.8 mg; 1.28 mmol) and commercially available 2-thiopheneacetyl chloride (158 μl; 1.28 mmol). The crude product was distilled at 225° C./0.1 torr, giving ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (250.5 mg) as a yellow oil, which solidified on standing. MS m/z (positive ion) 304 (M+Na+; 60), 282 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201.8 mg
Type
reactant
Reaction Step Two
Quantity
158 μL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.